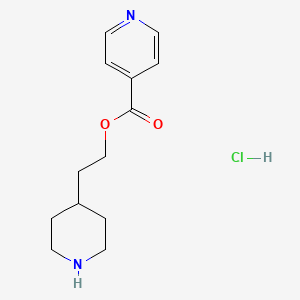![molecular formula C17H27Cl2NO B1395066 Chlorhydrate de 2-{2-[2-(sec-butyl)-4-chlorophénoxy]-éthyl}pipéridine CAS No. 1220034-02-5](/img/structure/B1395066.png)
Chlorhydrate de 2-{2-[2-(sec-butyl)-4-chlorophénoxy]-éthyl}pipéridine
Vue d'ensemble
Description
2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C17H27Cl2NO and its molecular weight is 332.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
Le composé présente un potentiel en chimie médicinale, où il pourrait être utilisé comme élément constitutif pour la synthèse de divers agents pharmaceutiques. Ses caractéristiques structurales, en particulier le cycle pipéridine, se retrouvent fréquemment dans les molécules ayant une activité biologique .
Agriculture
En agriculture, ce produit chimique pourrait servir d'intermédiaire dans la synthèse de pesticides ou d'herbicides. La partie chlorophénoxy est structurellement similaire à celle que l'on trouve dans certaines classes d'herbicides, ce qui suggère des applications possibles dans le contrôle des mauvaises herbes .
Chimie industrielle
Les applications industrielles peuvent inclure l'utilisation de ce composé dans la production de produits chimiques de performance, tels que ceux utilisés dans la science des matériaux pour la création de nouveaux polymères ou comme précurseur d'entités chimiques plus complexes .
Sciences de l'environnement
Ce composé pourrait être utilisé dans la recherche en sciences de l'environnement, en particulier dans l'étude des polluants organiques. Sa structure aromatique chlorée en fait un candidat pour la recherche sur les produits de dégradation des contaminants environnementaux .
Biochimie
En biochimie, le composé pourrait être utilisé pour étudier les interactions protéines-ligands, en particulier compte tenu de la pertinence du groupement pipéridine dans les systèmes biologiques. Il peut aider à comprendre les affinités de liaison et les conformations structurales des biomolécules .
Pharmacologie
Pharmacologiquement, le composé pourrait être exploré pour ses effets potentiels sur le système nerveux central en raison de la présence du cycle pipéridine, qui est une caractéristique de nombreux médicaments actifs sur le SNC .
Propriétés
IUPAC Name |
2-[2-(2-butan-2-yl-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c1-3-13(2)16-12-14(18)7-8-17(16)20-11-9-15-6-4-5-10-19-15;/h7-8,12-13,15,19H,3-6,9-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYEESFJHCWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


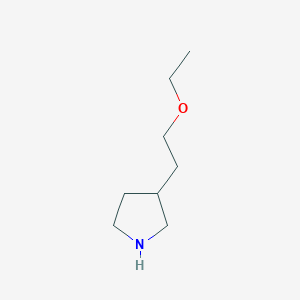
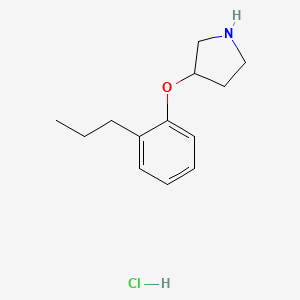
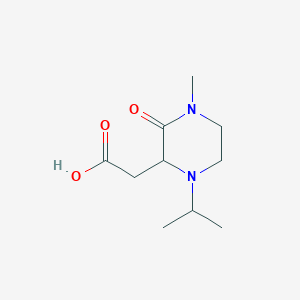
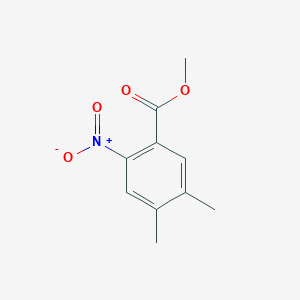
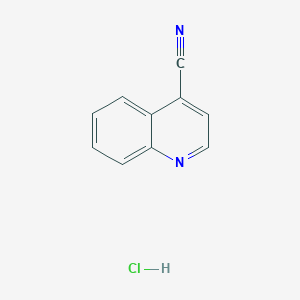

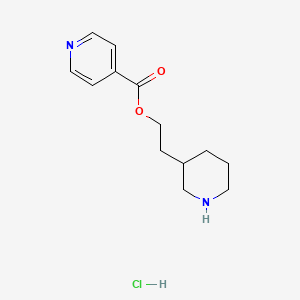



![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)


